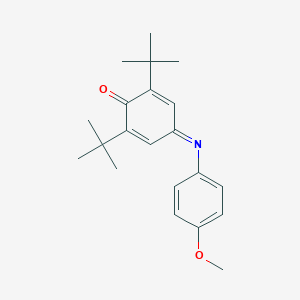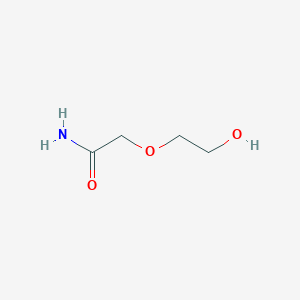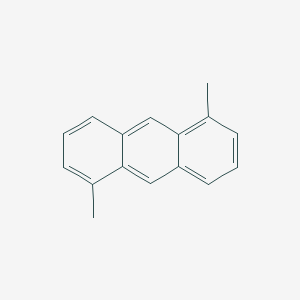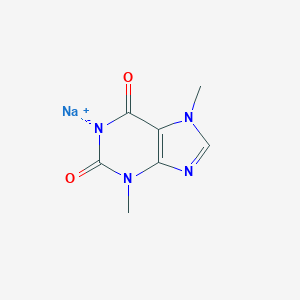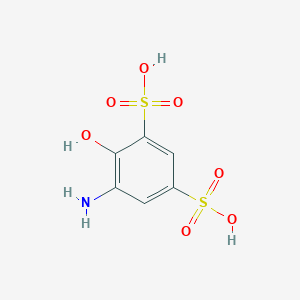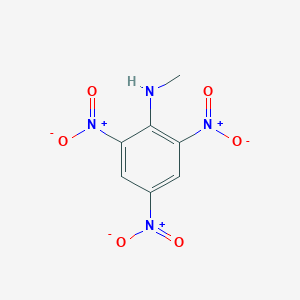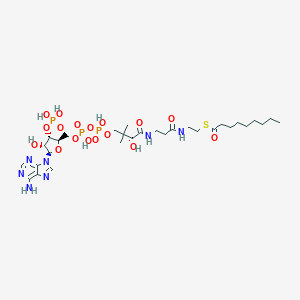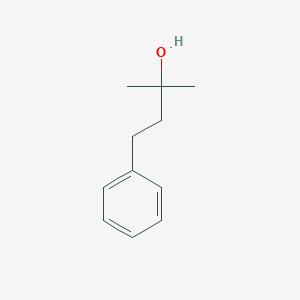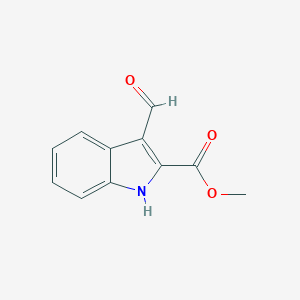![molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9](/img/structure/B93540.png)
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C14H6N4. It is known for its unique structure, which includes a phenyl ring substituted with a dicyanoethenyl group and a propanedinitrile moiety.
Métodos De Preparación
The synthesis of 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 4-formylbenzonitrile with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted nitriles, amines, and carboxylic acids .
Aplicaciones Científicas De Investigación
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
Mecanismo De Acción
The mechanism by which 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The dicyanoethenyl group acts as an electron acceptor, while the phenyl ring can donate electrons, facilitating charge transfer interactions. This makes the compound useful in applications requiring efficient electron transport, such as in organic electronics .
Comparación Con Compuestos Similares
Similar compounds to 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile include:
2-[[4-(2,2-Dicyanovinyl)phenyl]methylidene]malononitrile: This compound has a similar structure but with slight variations in the substituents, leading to different electronic properties.
1,4-Bis(2,2-dicyanovinyl)benzene: Another related compound with two dicyanoethenyl groups attached to a benzene ring, used in similar applications in organic electronics.
2,2’-[1,4-Phenylenebis(methylidyne)]dimalononitrile: This compound features a bis-malononitrile structure, offering different reactivity and applications compared to the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of electron-donating and electron-accepting properties, making it particularly useful in the design of advanced materials for electronic applications .
Propiedades
Número CAS |
17239-69-9 |
|---|---|
Fórmula molecular |
C14H6N4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H |
Clave InChI |
GFHNYZLHHUFONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
Key on ui other cas no. |
17239-69-9 |
Sinónimos |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B93457.png)
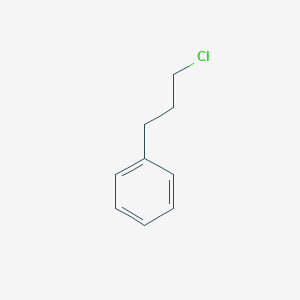
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
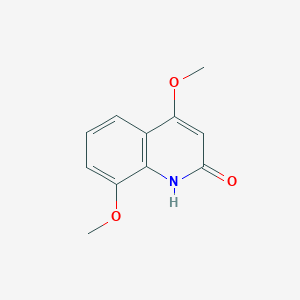
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
